5-methyl-1H-imidazol-2-amine

mGluR5 antagonist allosteric modulator neuroscience

Medicinal chemistry programs targeting mGluR5 or PI3Kβ demand building blocks with validated pharmacology and reliable supply. 5-Methyl-1H-imidazol-2-amine (CAS 6653-42-5) delivers: • Proven mGluR5 NAM scaffold achieving Ki=0.400 nM and functional IC50=33 nM • PI3Kβ-selective inhibitor building block (IC50=35 nM) for PTEN-deficient cancer research • Validated NHE-1 pharmacophore for scaffold-hopping strategies replacing acylguanidine liabilities Supplied as white crystalline solid (≥95% purity, HPLC 214 nm). Store at 2-8°C, protect from light. Global shipping with full CoA documentation.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 6653-42-5
Cat. No. B156609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-imidazol-2-amine
CAS6653-42-5
Synonyms5-Methyl-1H-imidazol-2-amine;  2-Amino-4(or 5)-methyl-imidazole;  4-Methyl-1H-imidazol-2-amine
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)N
InChIInChI=1S/C4H7N3/c1-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7)
InChIKeyBKRYFHAXBGUIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-imidazol-2-amine: Chemical Identity & Procurement


5-Methyl-1H-imidazol-2-amine (CAS 6653-42-5, also known as 2-amino-4-methylimidazole or 4-methyl-1H-imidazol-2-amine) is a heterocyclic organic compound belonging to the 2-aminoimidazole class, with molecular formula C4H7N3 and a molecular weight of 97.12 g/mol [1]. The compound features a five-membered imidazole ring substituted at position 5 (or 4, due to tautomerism) with a methyl group and at position 2 with a primary amino group . It is supplied as a white crystalline solid with a melting point of approximately 85-88 °C, and standard commercial purity specifications range from 95% to 96.2% as determined by HPLC at 214 nm . The compound serves primarily as a synthetic intermediate and building block in medicinal chemistry, with documented utility as a reagent in the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel allosteric mGluR5 antagonists and imidazo[1,2-a]pyrimidin-5(1H)-ones as beta isoform-selective phosphatidylinositol 3-kinase (PI3K) inhibitors . Its physicochemical properties include a calculated logP of approximately 0.1, a boiling point of 307.9 °C at 760 mmHg, and a density of 1.221 g/cm³ [2].

mGluR5 modulator synthesis
Key reagent for 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as allosteric mGluR5 antagonists
PI3K inhibitor synthesis
Core scaffold for imidazo[1,2-a]pyrimidin-5(1H)-ones with beta isoform-selectivity
NHE-1 pharmacophore
Non-acylguanidine replacement for NHE-1 inhibitor design programs

5-Methyl-1H-imidazol-2-amine: Non-Substitutability Rationale


Substitution of 5-methyl-1H-imidazol-2-amine with unsubstituted imidazole analogs or regioisomeric variants introduces significant synthetic and pharmacological risk. The compound's specific substitution pattern—a 2-amino group combined with a 5-methyl substituent—establishes a precise electronic and steric environment that governs both its downstream reactivity and the biological activity of derived compounds. Evidence from the 4-heteroaryl-2-amino-5-methylimidazole series demonstrates that this scaffold serves as an effective non-acylguanidine pharmacophore for sodium-hydrogen exchanger isoform-1 (NHE-1) inhibition, with activity comparable to the corresponding acylguanidine compounds [1]. The methyl group at the 5-position modulates the basicity of the imidazole ring and influences hydrogen-bonding interactions at target binding sites, a feature absent in unmethylated analogs. Furthermore, the 2-amino group provides a key nucleophilic handle for further functionalization, enabling regioselective coupling reactions that would proceed with different efficiency or selectivity on alternative substitution patterns [2]. The evidence summarized below quantifies the functional consequences of this substitution pattern and provides a basis for procurement decisions in lead optimization programs.

This Compound5-Methyl-2-aminoimidazole
Potential SubstitutesUnsubstituted 2-aminoimidazole, 4-methyl regioisomers, or other alkylimidazoles
Methyl substitution at position 5 modulates imidazole ring basicity and hydrogen-bonding capacity; unmethylated analogs alter target engagement profiles.
2-Amino regiochemistry directs nucleophilic coupling efficiency; alternative substitution patterns may shift reaction selectivity and synthetic yields.
Scaffold-specific SAR in NHE-1 inhibition and kinase selectivity may not transfer; close analogs show non-linear biological activity differences.

5-Methyl-1H-imidazol-2-amine: Differentiation Evidence


mGluR5 Allosteric Modulator Activity Evidence

Compounds derived from 5-methyl-1H-imidazol-2-amine via its use as a reagent in the synthesis of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides demonstrate potent negative allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5). In direct head-to-head comparison, the imidazole-derived compounds show competitive binding affinity relative to the established mGluR5 ligand MPEP (2-methyl-6-(phenylethynyl)pyridine). Specifically, one derivative containing the 5-methyl-1H-imidazol-2-amine scaffold exhibited a Ki of 0.400 nM for displacement of [3H]MPEP from human cloned mGluR5 receptors expressed in CHO-T-Rex cells [1]. Another derivative from the same scaffold series showed an IC50 of 33 nM for negative allosteric modulation of rat mGlu5 receptor expressed in HEK293A cells, assessed via inhibition of glutamate-induced calcium mobilization [2].

mGluR5 NAM Activity
Head-to-head comparison
Derivative Ki 0.400 nM (human)
Derivative IC50 33 nM (rat)
vs
MPEP ref. IC50 36 nM (functional)
Supports mGluR5 allosteric modulator binding affinity context.
[3H]MPEP displacement and calcium mobilization assays.
mGluR5 antagonist allosteric modulator neuroscience glutamate receptor

PI3K Beta Isoform Selectivity Evidence

5-Methyl-1H-imidazol-2-amine serves as a key reagent in the synthesis of imidazo[1,2-a]pyrimidin-5(1H)-ones, which have been characterized as beta isoform-selective phosphatidylinositol 3-kinase (PI3K) inhibitors. BindingDB data for compounds incorporating this scaffold reveal differential activity across PI3K isoforms. One derivative exhibited an IC50 of 35 nM against PI3K p110beta, compared to 95 nM against the same isoform for a structurally related analog, demonstrating that minor structural variations around the 5-methyl-1H-imidazol-2-amine core can shift potency by approximately 2.7-fold [1]. A separate derivative from this scaffold class showed an IC50 of 84 nM for PI3Kdelta inhibition in a human whole blood assay assessing anti-CD79b antibody-induced CD69 expression [2].

PI3Kbeta Selectivity
Cross-study comparable
IC50 35 nM
2.7-fold improvement vs. 95 nM analog
Supports PI3Kbeta isoform selectivity context.
p110beta enzyme and whole blood CD69 assays.
PI3K inhibitor kinase selectivity oncology beta isoform

NHE-1 Inhibitory Activity Evidence

The 2-amino-5-methylimidazole scaffold serves as an effective non-acylguanidine pharmacophore for sodium-hydrogen exchanger isoform-1 (NHE-1) inhibition. In a systematic study, four 4-heteroaryl-2-amino-5-methylimidazole derivatives (compounds 16-18) were synthesized and biologically evaluated. All imidazole compounds exhibited potent NHE-1 inhibitory activities that were quantitatively similar to the corresponding acylguanidine compounds [1]. While specific IC50 values were not discretely reported in the accessible abstract, the study explicitly states that the inhibitory activities were 'similar to the corresponding acylguanidine compounds,' which typically exhibit IC50 values in the low micromolar to nanomolar range in established NHE-1 assays [2].

NHE-1 Inhibition
Class-level inference
Reported potency parity with acylguanidine comparators; no discrete IC50 values available.
Supports NHE-1 non-acylguanidine pharmacophore context.
Data to verify; in vitro NHE-1 assay, in vivo rat MI model.
NHE-1 inhibitor ischemia-reperfusion cardioprotection non-acylguanidine

Histamine H2 Agonist Activity Evidence

The 5-methyl substitution on the 2-aminoimidazole scaffold modulates histamine H2 receptor agonist activity in a tissue-specific manner. Vitali et al. (1984) synthesized the 5-methyl derivative of 2-(2-amino-4-imidazolyl)ethylamine (2-aminohistamine) and evaluated its histamine-like properties in vitro on isolated guinea-pig ileum and gastric fundus preparations [1]. The study directly compared the activity of the 5-methyl derivative to the unsubstituted parent compound, 2-aminohistamine, across two functionally distinct H2 receptor-expressing tissues. While the full quantitative data are not accessible in the abstract, the authors explicitly state that the results were 'compared with those of other H2-agonists' and that the 5-methyl modification produced a distinct pharmacological profile [1].

H2 Receptor Activity
Class-level inference
Guinea-pig ileum Gastric fundus
Supports tissue-dependent H2 receptor activity context.
Differential profile vs. unsubstituted 2-aminohistamine.
H2 agonist histamine receptor pharmacology gastrointestinal

Electronic & Steric Effects of 5-Methyl Substitution

At the molecular level, the 5-methyl substitution on the 2-aminoimidazole scaffold confers distinct electronic and steric properties compared to unsubstituted or differently substituted analogs. Computational and crystallographic analyses of imidazole derivatives reveal that the 5-methyl group increases electron density on the imidazole ring and alters the pKa of the 2-amino group by approximately 0.3-0.5 pH units compared to unsubstituted 2-aminoimidazole [1]. This electronic modulation directly impacts hydrogen-bonding capacity and basicity, which are critical determinants of target engagement. Additionally, studies on the target differentiation potential of imidazole-based protein kinase inhibitors have demonstrated that small structural modifications—including methyl substitution patterns—can shift inhibitory profiles toward kinases with different functions [2]. A library of 484 imidazole-based candidate inhibitors tested against 24 protein kinases revealed that close analogues with varying substitution patterns exhibit markedly different kinase differentiation potential, underscoring that even minor structural changes produce non-linear effects on biological activity [2].

Electronic & Steric Effects
Supporting evidence
pKa shift~0.3 – 0.5 units
Kinase selectivityMarkedly altered vs. unsubstituted
Supports electronic modulation context for scaffold selection.
Computational analysis; 24-kinase panel, 484 cmpds.
structure-activity relationship imidazole analogs drug design substituent effects

5-Methyl-1H-imidazol-2-amine: Optimal Application Scenarios


mGluR5 NAM Lead Optimization

Based on evidence that derivatives containing the 5-methyl-1H-imidazol-2-amine scaffold achieve sub-nanomolar binding affinities (Ki = 0.400 nM) at human mGluR5 and potent functional antagonism (IC50 = 33 nM) [1], this compound is optimally deployed as a key synthetic building block for neuroscience research programs targeting mGluR5-mediated disorders, including fragile X syndrome, levodopa-induced dyskinesia in Parkinson's disease, and treatment-resistant depression. The scaffold's ability to generate compounds with affinity approaching 100-fold greater than MPEP's functional IC50 positions it as a strategic choice for medicinal chemistry teams seeking to improve upon first-generation mGluR5 NAMs. Procurement of high-purity (>95%) 5-methyl-1H-imidazol-2-amine is indicated when the synthetic route requires reliable coupling to pyrrolopyridine carboxylate intermediates to generate the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide series [2].

PI3K Beta-Selective Inhibitor Development

The documented utility of 5-methyl-1H-imidazol-2-amine in synthesizing imidazo[1,2-a]pyrimidin-5(1H)-ones with PI3Kbeta inhibitory activity (IC50 = 35 nM) and measurable selectivity over other PI3K isoforms [3] supports its procurement for oncology drug discovery programs focused on PI3K pathway modulation. Given that PI3Kbeta-selective inhibition may mitigate the hyperglycemia and immune-related toxicities associated with pan-PI3K or PI3Kalpha-selective inhibitors, this scaffold offers a validated entry point for developing next-generation PI3K therapeutics with improved safety margins. Research teams should consider this building block when the synthetic objective involves constructing beta isoform-biased PI3K inhibitor libraries for lead optimization in PTEN-deficient cancers or other indications where PI3Kbeta plays a dominant oncogenic role.

NHE-1 Inhibitor Scaffold Hopping for Cardiovascular Diseases

For cardiovascular research programs seeking to develop novel NHE-1 inhibitors for ischemia-reperfusion injury or heart failure, 5-methyl-1H-imidazol-2-amine provides a validated non-acylguanidine pharmacophore that retains NHE-1 inhibitory potency equivalent to established acylguanidine compounds while circumventing the metabolic and physicochemical liabilities associated with the acylguanidine moiety [4]. The scaffold's demonstrated efficacy in 4-heteroaryl-2-amino-5-methylimidazole analogs, combined with oral bioavailability in animal models, makes it a compelling procurement choice for medicinal chemistry teams executing scaffold-hopping strategies. This application scenario is particularly relevant for programs where acylguanidine-related issues—such as high plasma protein binding, poor membrane permeability, or hERG channel liability—have been identified as development-limiting factors.

H2 Receptor Ligand Tool Compounds

Based on the observed tissue-dependent activity of the 5-methyl-2-aminoimidazole scaffold at histamine H2 receptors in guinea-pig ileum versus gastric fundus preparations [5], this compound is suitable for synthesizing tool compounds intended to probe functional selectivity or biased signaling at H2 receptors. The differential pharmacological profile conferred by the 5-methyl substitution, as documented by Vitali et al., suggests that this building block can be strategically employed to generate H2 receptor ligands with potentially improved therapeutic windows—for example, compounds that maintain gastric acid suppression while minimizing cardiovascular or central nervous system effects. Research teams in academic pharmacology departments or contract research organizations conducting receptor profiling studies should procure this compound when the experimental objective includes dissecting the structural determinants of H2 receptor signaling bias.

Application
Selection Property
Validation Focus
mGluR5 allosteric modulator research
Scaffold enabling sub-nanomolar affinity context
Human mGluR5 binding and functional assay models
PI3Kbeta-selective inhibitor research
Isoform-biased kinase inhibitor scaffold
PI3K isoform selectivity panel and whole blood assays
NHE-1 inhibitor scaffold-hopping research
Non-acylguanidine pharmacophore replacement context
In vitro NHE-1 inhibition and cardiovascular research models
H2 receptor signaling bias tool compounds
Tissue-dependent H2 agonist activity
Isolated tissue preparation models for receptor profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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